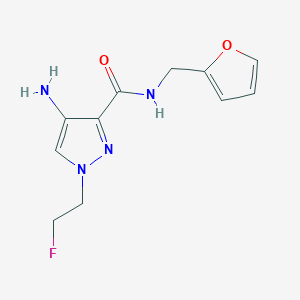![molecular formula C29H28N4O5 B2869832 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide CAS No. 1185129-43-4](/img/no-structure.png)
2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C29H28N4O5 and its molecular weight is 512.566. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Aspects and Compound Properties
Research on structurally similar compounds, such as derivatives of amide-containing isoquinoline and quinazolinone, highlights the importance of structural aspects in determining their properties and potential applications. The study by Karmakar et al. (2007) delves into the structural characteristics of two amide-containing isoquinoline derivatives, exploring their ability to form gels and crystalline solids depending on the treatment with various mineral acids. Such structural investigations are pivotal for understanding the physicochemical properties of complex organic compounds, which can be tailored for specific scientific applications, including material science and pharmaceuticals (Karmakar, Sarma, & Baruah, 2007).
Synthetic Approaches and Applications
The synthesis and functionalization of quinazolinone and isoquinoline derivatives are of significant interest due to their wide range of biological activities. The work by Píša and Rádl (2016) on the synthesis of 4-quinolones through a cyclization process highlights the versatility of these compounds in organic synthesis. Such methodologies pave the way for the development of novel compounds with potential applications in medicinal chemistry and drug discovery (Píša & Rádl, 2016).
Antimicrobial Activities
Novel quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activities, as demonstrated by Habib, Hassan, and El‐Mekabaty (2013). This research underscores the potential of structurally complex compounds in addressing the need for new antimicrobial agents, which is a crucial area of study given the rising challenge of antibiotic resistance (Habib, Hassan, & El‐Mekabaty, 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxo-3,4-dihydroquinazoline with 4-methoxybenzaldehyde to form 2-(4-methoxybenzylideneamino)-4,6-dioxo-3,4-dihydroquinazoline. This intermediate is then reacted with 2-(2-oxoethyl)-4-(4-(cyclopropylamino)phenyl)-3,4-dihydroquinazolin-1(2H)-one to form the final product, 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide.", "Starting Materials": [ "2-amino-4,6-dioxo-3,4-dihydroquinazoline", "4-methoxybenzaldehyde", "2-(2-oxoethyl)-4-(4-(cyclopropylamino)phenyl)-3,4-dihydroquinazolin-1(2H)-one", "acetic anhydride", "triethylamine", "methanol", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dioxo-3,4-dihydroquinazoline with 4-methoxybenzaldehyde in methanol using acetic anhydride and triethylamine as catalysts to form 2-(4-methoxybenzylideneamino)-4,6-dioxo-3,4-dihydroquinazoline.", "Step 2: Reaction of 2-(4-methoxybenzylideneamino)-4,6-dioxo-3,4-dihydroquinazoline with 2-(2-oxoethyl)-4-(4-(cyclopropylamino)phenyl)-3,4-dihydroquinazolin-1(2H)-one in dichloromethane using diethyl ether as a solvent and sodium bicarbonate as a base to form the final product, 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide.", "Step 3: Purification of the final product by recrystallization from a mixture of dichloromethane and diethyl ether, followed by washing with water and drying in a vacuum oven." ] } | |
Numéro CAS |
1185129-43-4 |
Formule moléculaire |
C29H28N4O5 |
Poids moléculaire |
512.566 |
Nom IUPAC |
N-cyclopropyl-2-[4-[1-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C29H28N4O5/c1-38-23-14-8-20(9-15-23)17-30-27(35)18-32-25-5-3-2-4-24(25)28(36)33(29(32)37)22-12-6-19(7-13-22)16-26(34)31-21-10-11-21/h2-9,12-15,21H,10-11,16-18H2,1H3,(H,30,35)(H,31,34) |
Clé InChI |
WLIOPYSSRJOHIV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC5CC5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


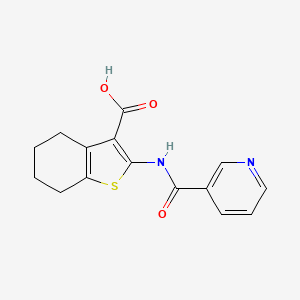
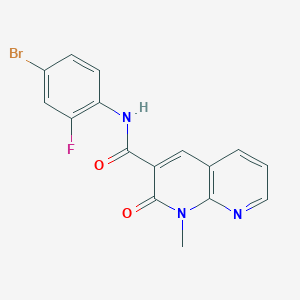
![Methyl 2-{[2-(trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylate](/img/structure/B2869751.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(pyridin-3-yl)acetamide](/img/structure/B2869754.png)
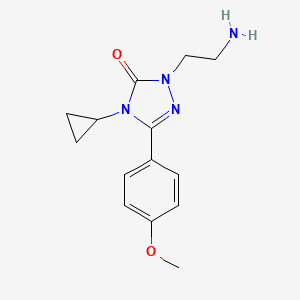
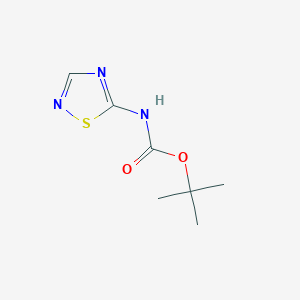
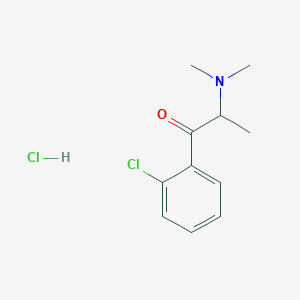
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2869760.png)
![(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2869761.png)
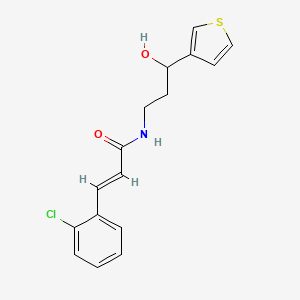
![ethyl 2-{[4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2869765.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2869767.png)

